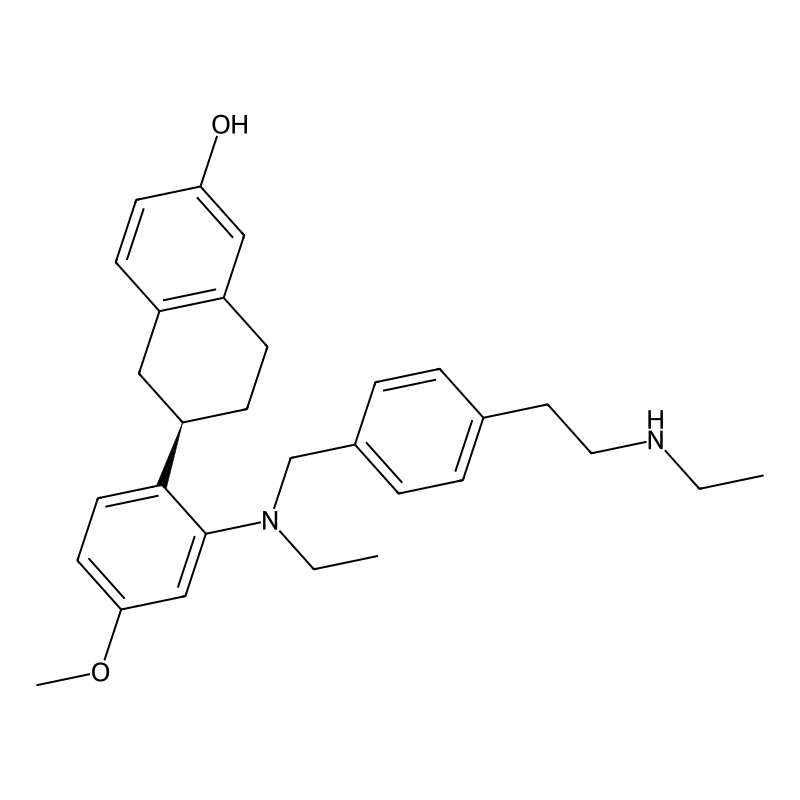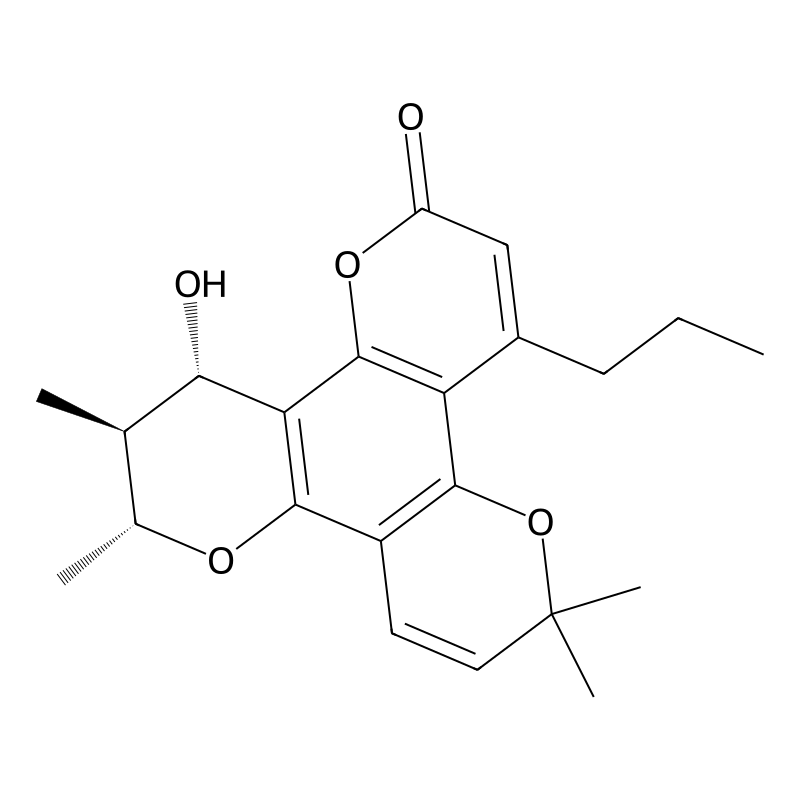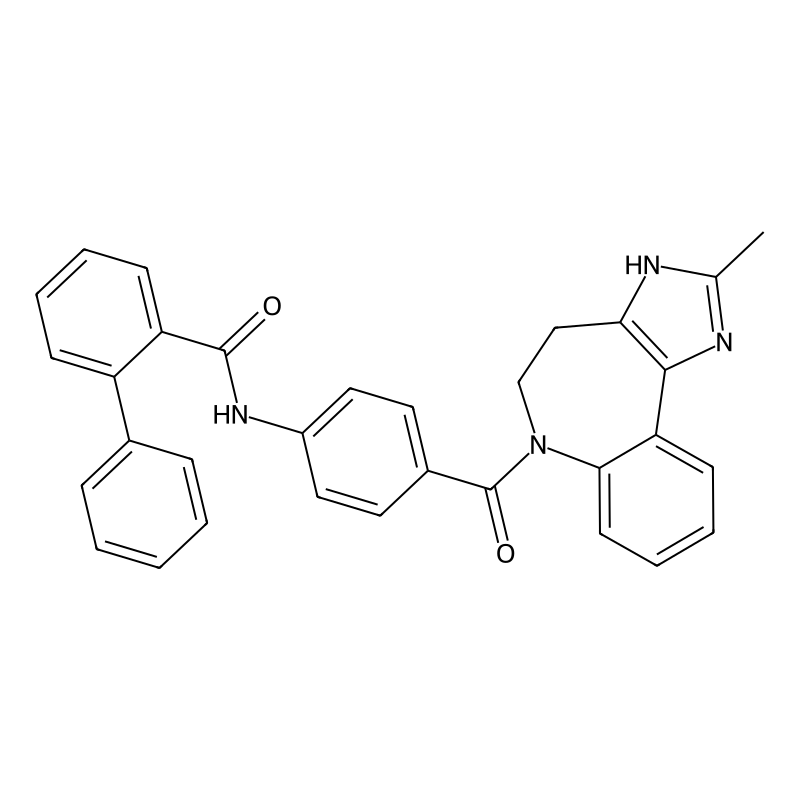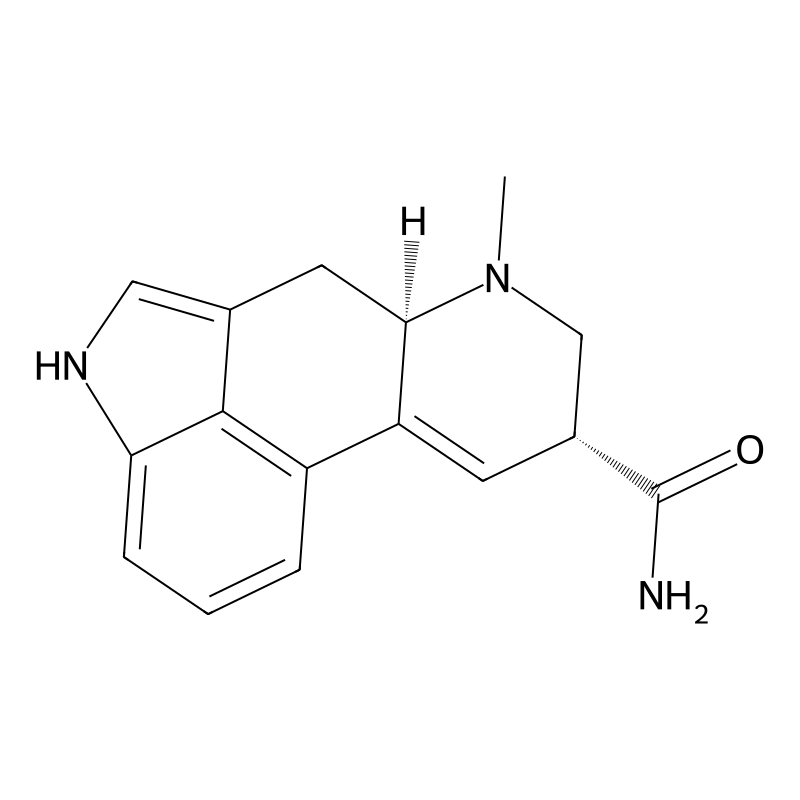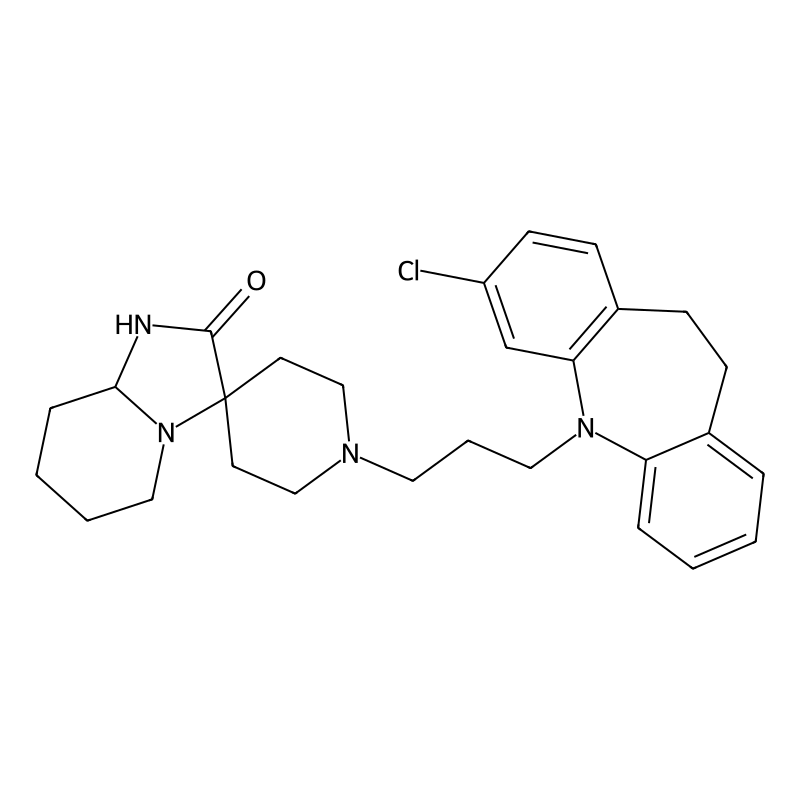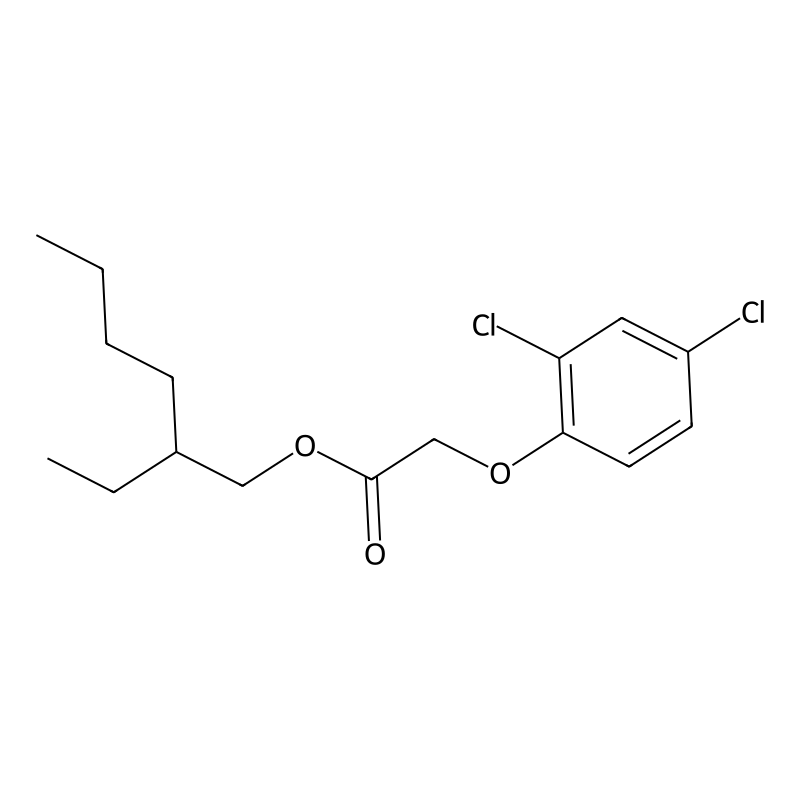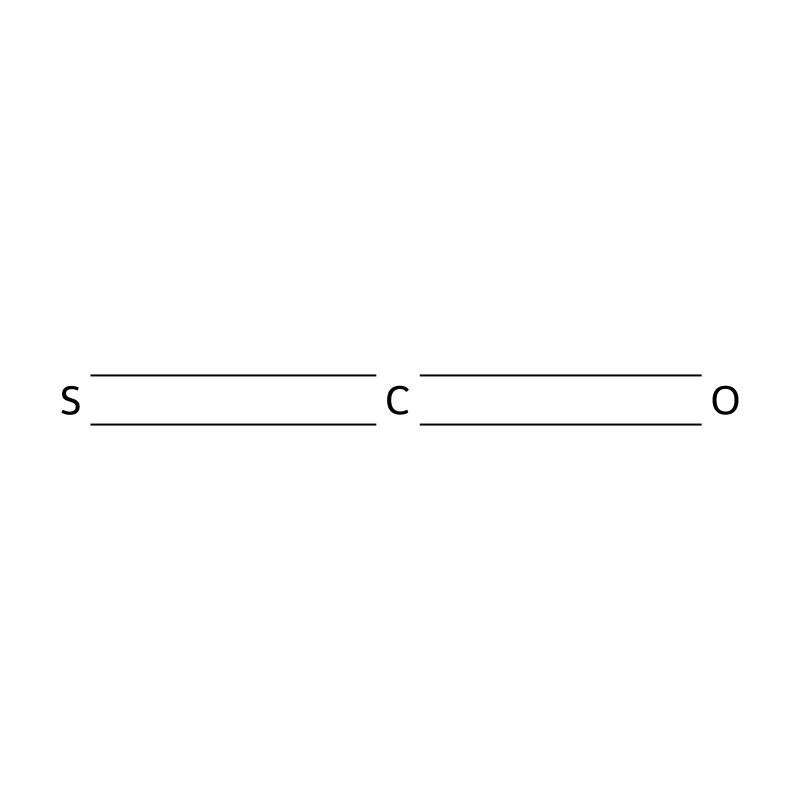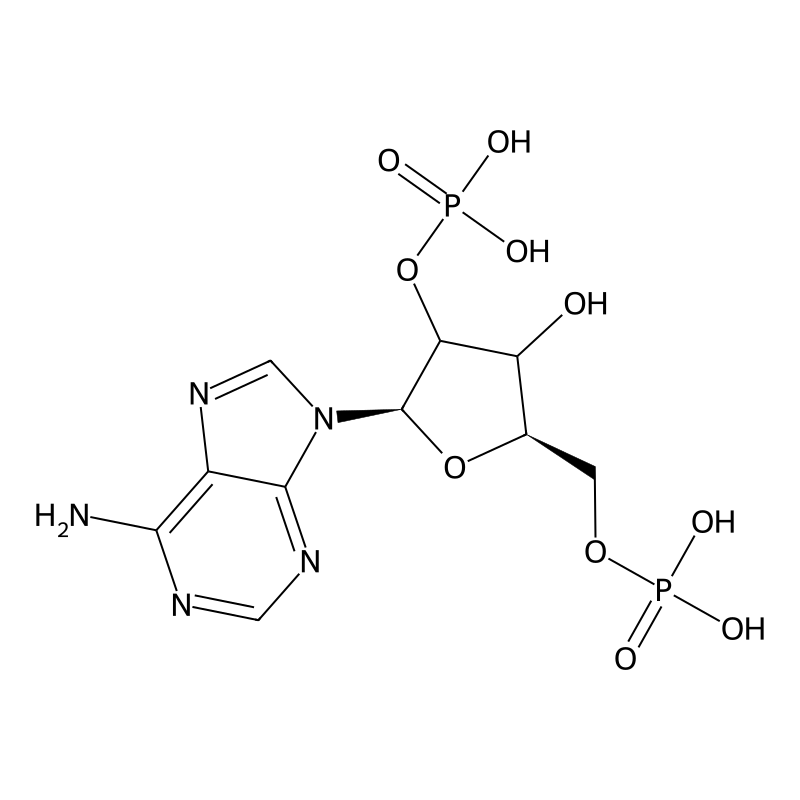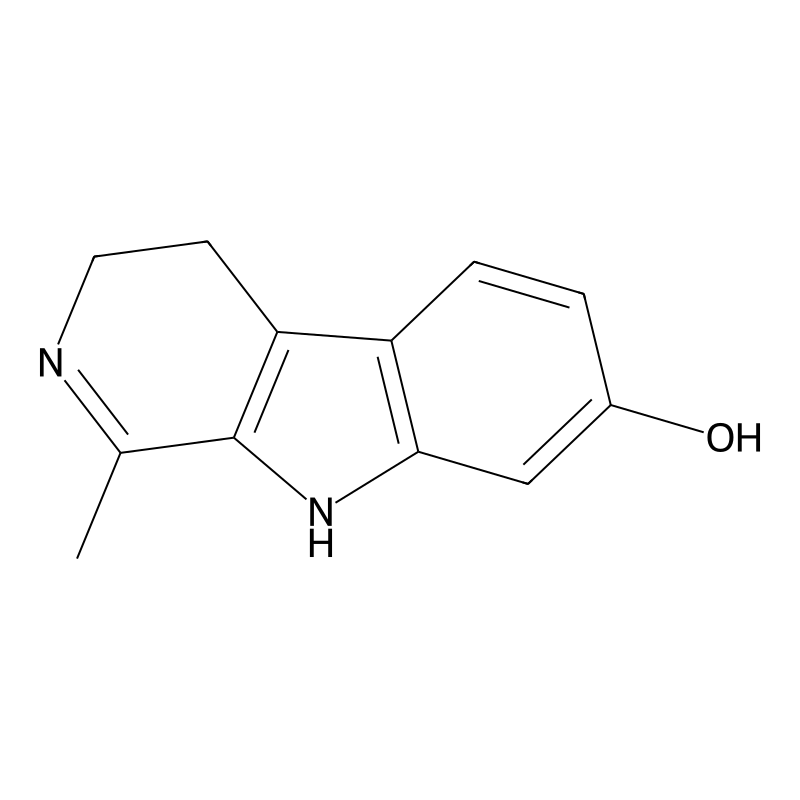NICKEL DIMETHYLGLYOXIME

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Detection and Quantification of Nickel:
- Nickel dimethylglyoxime serves as a prominent analytical reagent for nickel detection and quantification. It forms a characteristic red precipitate with nickel ions in slightly ammoniacal solutions. Source: Vedantu, Dimethylglyoxime - Structure, Properties, Applications and Hazards: This qualitative test allows researchers to confirm the presence of nickel in a sample.
- Additionally, the red precipitate can be quantified through colorimetric analysis. By measuring the intensity of the color, researchers can determine the concentration of nickel present. [Source: Determination of nickel(II) as the nickel dimethylglyoxime complex using colorimetric solid phase extraction [ResearchGate]]()
Separation and Purification of Nickel:
- The formation of the red precipitate with nickel ions facilitates the separation and purification of nickel from other metal ions in a mixture. This separation is achieved through precipitation techniques, where Ni(dmg)2 selectively precipitates out of the solution, leaving behind other metal ions. Source: Nickel Dimethylglyoxime | AMERICAN ELEMENTS ®:
Potential Applications in Recycling:
- Research is ongoing to explore the potential of nickel dimethylglyoxime in the sustainable recycling of nickel from various sources, including spent lithium-ion batteries. The selective complexation properties of Ni(dmg)2 offer promise for recovering valuable nickel from waste materials.
Precursor for Organometallic Synthesis:
- Origin: Discovered in 1905 by L.A. Chugaev [].
- Significance: Primarily used for the qualitative and quantitative detection of nickel ions (Ni²⁺) in scientific research and industrial applications [, ].
Molecular Structure Analysis
- Key features: Square planar geometry around the nickel(II) ion coordinated with two dimethylglyoxime (dmgH₂) ligands [].
- Notable aspects: The complex features hydrogen bonding between the ligands, forming a macrocyclic structure [].
Chemical Reactions Analysis
Synthesis:
- Reacting nickel salts (Ni²⁺) with an alcoholic solution of dimethylglyoxime (dmgH₂) precipitates bright red nickel dimethylglyoxime (Ni(dmg)₂) [].
Balanced chemical equation (example using nickel chloride):
NiCl₂ (aq) + 2 dmgH₂ (aq) → Ni(dmg)₂ (s) + 2 HCl (aq)
- (s) denotes solid, (aq) denotes aqueous solution
Decomposition: Limited data available on specific decomposition reactions in scientific research.
Other relevant reactions: Nickel dimethylglyoxime can react with other metal ions, although with less selectivity compared to nickel [].
Physical and Chemical Properties
Nickel dimethylglyoxime is a coordination complex with the molecular formula C₈H₁₄N₄NiO₄ [1] [2]. The compound exhibits a molecular weight of 288.92 grams per mole, with an average mass of 288.917 grams per mole and a monoisotopic mass of 288.037 grams per mole [1] [4] [8]. The elemental composition reveals a well-balanced distribution of constituent atoms, with carbon comprising 33.26 percent, hydrogen 4.88 percent, nitrogen 19.39 percent, nickel 20.32 percent, and oxygen 22.15 percent of the total molecular mass [7].
The complex is formed through the coordination of nickel(II) ions with two equivalents of dimethylglyoxime ligands [3]. Each dimethylglyoxime molecule acts as a bidentate ligand, coordinating through its nitrogen donor atoms to form a stable square planar complex [13] [14]. The compound is also known by various synonyms including bis(dimethylglyoximato)nickel, bis(butanedione dioximato)nickel, and nickel dimethylglyoximate [2] [5].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄N₄NiO₄ | [1] [2] |
| Molecular Weight (g/mol) | 288.92 | [2] [8] |
| Average Mass (g/mol) | 288.917 | [1] |
| Monoisotopic Mass (g/mol) | 288.037 | [4] |
| Carbon Content (%) | 33.26 | [7] |
| Hydrogen Content (%) | 4.88 | [7] |
| Nitrogen Content (%) | 19.39 | [7] |
| Nickel Content (%) | 20.32 | [7] |
| Oxygen Content (%) | 22.15 | [7] |
Coordination Geometry
Square Planar Configuration
The nickel dimethylglyoxime complex exhibits a distinctive square planar coordination geometry around the central nickel(II) ion [9] [10] [11]. This geometric arrangement is characteristic of d⁸ transition metal complexes with strong field ligands and results from the dsp² hybridization of the nickel center [11]. The square planar configuration is stabilized by the presence of dimethylglyoxime as a strong field ligand, which induces electron pairing in the d orbitals of the nickel ion [10] [11].
The square planar geometry is confirmed by crystallographic studies and is essential for the diamagnetic nature of the complex [9] [10]. The planar arrangement allows for optimal overlap between the metal d orbitals and the ligand donor orbitals, contributing to the overall stability of the complex [11]. The geometry also facilitates the formation of intramolecular hydrogen bonds between adjacent dimethylglyoxime ligands, further enhancing structural stability [18] [24].
Coordination Through Nitrogen Donors
The coordination of nickel in the dimethylglyoxime complex occurs exclusively through nitrogen donor atoms [13] [14]. Each dimethylglyoxime ligand provides two nitrogen atoms for coordination, resulting in a total coordination number of four for the nickel center [13] [14]. The nitrogen atoms originate from the oxime functional groups within the dimethylglyoxime structure, specifically the nitrogen atoms bearing the hydroxyl substituents [14].
The metal-nitrogen bond lengths in the square planar complex range from 1.859 to 1.861 Ångströms, indicating strong coordination bonds [25]. These bond distances are characteristic of nickel(II) complexes in square planar environments and are significantly shorter than those observed in octahedral nickel complexes [36]. The coordination through nitrogen donors creates five-membered chelate rings, which contribute substantially to the thermodynamic stability of the complex through the chelate effect [35] [37].
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 4 | [13] [14] |
| Coordination Geometry | Square Planar | [9] [10] [11] |
| Hybridization | dsp² | [11] |
| Donor Atoms | Nitrogen | [13] [14] |
| Number of Dimethylglyoxime Ligands | 2 | [13] [14] |
| Metal-Nitrogen Bond Length Range (Å) | 1.859-1.861 | [25] |
| Magnetic Character | Diamagnetic | [9] [10] [11] |
Hydrogen Bonding Networks
Intramolecular O-H···O Hydrogen Bonds
The nickel dimethylglyoxime complex features a distinctive hydrogen bonding network consisting of two intramolecular O-H···O hydrogen bonds [18] [20]. These hydrogen bonds form between the hydroxyl groups of adjacent dimethylglyoxime ligands within the same complex molecule, creating a macrocyclic ligand system [3] [18]. The hydrogen bonds are characterized by an O-H···O distance of 2.44 Ångströms, which indicates unusually strong hydrogen bonding interactions [24].
The intramolecular hydrogen bonds are formed between the oxygen atoms of the hydroxyl groups and the adjacent oxygen atoms of the oxime functionalities [18] [24]. This bonding pattern creates a closed ring system that effectively links the two dimethylglyoxime ligands together, resulting in enhanced structural rigidity and stability [22]. The hydrogen bonds exhibit asymmetric characteristics in the solid state, with evidence of large-amplitude proton oscillations facilitated by flat proton potential wells [22].
Effect of Hydrogen Bonds on Complex Stability
The intramolecular hydrogen bonding network plays a crucial role in stabilizing the nickel dimethylglyoxime complex, although the primary stabilization mechanism remains the chelate effect [35] [37]. The hydrogen bonds contribute to the overall thermodynamic stability by reducing the conformational flexibility of the dimethylglyoxime ligands and maintaining the optimal square planar geometry around the nickel center [18] [35].
The presence of strong hydrogen bonds also influences the spectroscopic properties of the complex, particularly in the infrared region where characteristic O-H stretching frequencies are observed [28]. These hydrogen bonding interactions are responsible for the distinctive red coloration of the complex and its virtual insolubility in water and most organic solvents [3] [24]. The hydrogen bond network also contributes to the tight packing arrangement observed in the crystal structure, further enhancing the stability of the solid-state material [24].
| Parameter | Value | Reference |
|---|---|---|
| Number of Hydrogen Bonds | 2 | [18] [20] |
| Hydrogen Bond Type | Intramolecular O-H···O | [18] [24] |
| O-H···O Distance (Å) | 2.44 | [24] |
| Bond Character | Strong | [24] |
| Effect on Stability | Enhanced Complex Stability | [35] [37] |
Crystal Structure and Packing
Unit Cell Parameters
The crystal structure of nickel dimethylglyoxime has been determined through single-crystal X-ray diffraction studies, revealing an orthorhombic crystal system [24]. The unit cell parameters are characterized by lattice constants of a₀ = 16.68 Ångströms, b₀ = 10.44 Ångströms, and c₀ = 6.50 Ångströms [24]. The space group for the structure is designated as D²⁶²ʰ - Ibam, which dictates the molecular symmetry requirements within the crystal lattice [24].
The molecular symmetry required by the space group is C₂ₕ, although the actual symmetry may be as high as D₂ₕ depending on the precise atomic positions [24]. The crystal structure exhibits a pronounced layer arrangement with a characteristic layer spacing of 3.25 Ångströms between adjacent molecular planes [24]. This layered structure is fundamental to understanding the physical properties and stability characteristics of the crystalline material [24].
Crystallographic Data Analysis
Crystallographic analysis reveals that the nickel dimethylglyoxime molecules are completely planar within the crystal structure [24]. The planar molecular geometry is maintained throughout the crystal lattice, with all atoms of each complex molecule lying essentially within the same plane [24]. This planarity is crucial for the formation of the characteristic layer structure and contributes to the efficient packing arrangement observed in the solid state [24].
The crystal packing exhibits significant interlocking of molecules both between layers and within individual layers, resulting in a tightly packed three-dimensional structure [24]. This tight packing arrangement is suggested as a primary explanation for the remarkable insolubility of nickel dimethylglyoxime in aqueous and organic media [24]. The crystallographic data also confirm the presence of strong intermolecular interactions that stabilize the crystal lattice and contribute to the mechanical properties of the solid material [24].
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [24] |
| Space Group | D²⁶²ʰ - Ibam | [24] |
| Unit Cell Parameter a (Å) | 16.68 | [24] |
| Unit Cell Parameter b (Å) | 10.44 | [24] |
| Unit Cell Parameter c (Å) | 6.50 | [24] |
| Layer Spacing (Å) | 3.25 | [24] |
| Molecular Symmetry | C₂ₕ (may be D₂ₕ) | [24] |
| Packing Structure | Layer Structure with Tight Packing | [24] |
Theoretical Structural Models
Density Functional Theory Studies
Density Functional Theory calculations have provided comprehensive insights into the structural, electronic, and spectroscopic properties of nickel dimethylglyoxime complexes [29] [31] [33]. These computational studies employ various functional and basis set combinations, including M06-2X functional with LANL2DZ effective core potentials for nickel and def2TZVP basis sets for other atoms [33]. The calculations successfully reproduce experimental molecular geometries and provide detailed information about frontier orbital compositions and electronic properties [33].
